molecular formula C10H10F2 B13026977 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13026977
M. Wt: 168.18 g/mol
InChI Key: GTZDKKUFYHTVDV-UHFFFAOYSA-N
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Description

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5,7-difluoronaphthalene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the use of biological enzymes, such as omega-transaminase, to catalyze the reaction of 5,7-difluoro-3,4-dihydronaphthalene-2(1H)-ketone .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated ketones, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of other functional groups .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.

    5,7-Dichloro-1,2,3,4-tetrahydronaphthalene: A chlorinated analogue.

    5,7-Dibromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue.

Uniqueness

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10F2

Molecular Weight

168.18 g/mol

IUPAC Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h5-6H,1-4H2

InChI Key

GTZDKKUFYHTVDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2F)F

Origin of Product

United States

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